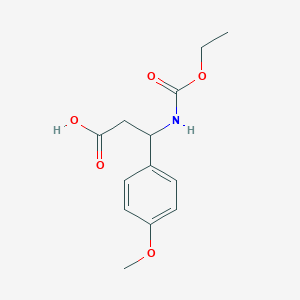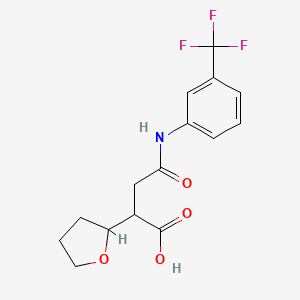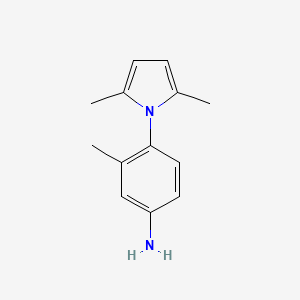
2,4,6-三溴苯酚
描述
2,4,6-Tribromothiophenol is an organic compound characterized by a benzene ring substituted with three bromine atoms and a thiophenol group. It appears as a light yellow solid, crystalline at room temperature, and is soluble in organic solvents. This compound is known for its high melting and boiling points and has a strong odor .
科学研究应用
2,4,6-Tribromothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of flame retardants, fungicides, and wood preservatives
作用机制
Target of Action
2,4,6-Tribromothiophenol (TBP) is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .
Mode of Action
It is known that tbp can undergo microbial metabolism, transforming into other compounds . A study has shown that a two-component FAD-dependent monooxygenase, HnpAB, can transform TBP via consecutive oxidative and hydrolytic debromination reactions .
Biochemical Pathways
It has been shown that tbp can be metabolized by microbes via a novel process involving consecutive oxidative and hydrolytic debromination . This process results in the formation of 6-bromo-1,2,4-benzenetriol (BBT) as the ring-cleavage substrate .
Pharmacokinetics
A study on rodents has shown that tbp is rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours, and 89%-94% in 24 hours .
Result of Action
It is known that tbp can cause developmental neurotoxicity, embryotoxicity, fetotoxicity, and reproductive toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBP. For example, under different redox conditions in soil, TBP rapidly dissipates, mineralizes to CO2, and forms non-extractable residues . The transformation of TBP is significantly faster under oxic conditions than under anoxic conditions .
生化分析
Biochemical Properties
2,4,6-Tribromothiophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with thyroid hormone-binding proteins, potentially transporting thyroxine from the bloodstream to the brain . Additionally, 2,4,6-Tribromothiophenol undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . This interaction highlights its role in oxidative biochemical pathways.
Cellular Effects
2,4,6-Tribromothiophenol has been observed to disturb cellular calcium signaling in neuroendocrine cells, indicating its potential as an endocrine disruptor . Environmental levels of this compound have been reported to affect reproduction in zebrafish . Furthermore, it interferes with estrogen and thyroid hormone signaling, which regulate important transporters of the blood-brain barrier . These interactions suggest that 2,4,6-Tribromothiophenol can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,4,6-Tribromothiophenol exerts its effects through various binding interactions and enzyme inhibition. The compound activates the benzene ring by increasing electron density, making it more reactive to electrophiles . This reactivity facilitates the substitution of hydrogen atoms with bromine atoms, enhancing its biochemical activity. Additionally, 2,4,6-Tribromothiophenol undergoes oxidative degradation and reductive bromination, further influencing its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Tribromothiophenol change over time due to its stability and degradation. The compound is rapidly absorbed and excreted, with significant portions eliminated via urine and feces . It does not appear to bioaccumulate or alter its own metabolism after repeated administration . These findings suggest that 2,4,6-Tribromothiophenol has a relatively stable profile in laboratory conditions, with minimal long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,4,6-Tribromothiophenol vary with different dosages in animal models. In rodents, the compound is well absorbed and rapidly excreted, with higher doses leading to increased excretion rates . At high doses, 2,4,6-Tribromothiophenol can cause toxic effects, including disturbances in calcium signaling and potential endocrine disruption . These findings highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
2,4,6-Tribromothiophenol is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways result in the formation of various metabolites, some of which are hydrophobic, persistent, and toxic. The compound’s metabolism in rice plants, for example, leads to the production of several transformation products, indicating its complex metabolic fate .
Transport and Distribution
Within cells and tissues, 2,4,6-Tribromothiophenol is transported and distributed through interactions with transporters and binding proteins. It has been detected in human blood and breast milk, indicating its ability to cross biological barriers . The compound also decreases P-glycoprotein transport activity at the blood-brain barrier, affecting its distribution within the brain . These findings suggest that 2,4,6-Tribromothiophenol can be widely distributed within the body, influencing various physiological processes.
Subcellular Localization
The subcellular localization of 2,4,6-Tribromothiophenol is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific proteins and enzymes direct it to various cellular compartments, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and potential therapeutic applications.
准备方法
2,4,6-Tribromothiophenol is typically synthesized through a multi-step process. Initially, a hydrogen atom on the benzene ring is substituted with bromine to form a bromophenol. Subsequently, sulfur is introduced as an electrophile to incorporate the thiophenol group, resulting in the formation of 2,4,6-Tribromothiophenol . Industrial production methods often involve the bromination of phenol using metal bromide salts and hydrogen peroxide in sulfuric acid solution, avoiding the use of gaseous chlorine .
化学反应分析
2,4,6-Tribromothiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups, leading to the formation of new derivatives
Common reagents used in these reactions include bromine, sulfur, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
相似化合物的比较
2,4,6-Tribromothiophenol can be compared with other brominated phenols, such as:
2,4,6-Tribromophenol: Similar in structure but lacks the thiophenol group.
2,4-Dibromophenol: Contains two bromine atoms instead of three.
2,4,6-Tribromoanisole: A derivative formed through microbial metabolism of 2,4,6-Tribromophenol
The presence of the thiophenol group in 2,4,6-Tribromothiophenol distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.
属性
IUPAC Name |
2,4,6-tribromobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWTASASRPRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)S)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328160 | |
| Record name | 2,4,6-Tribromothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57730-98-0 | |
| Record name | 2,4,6-Tribromothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


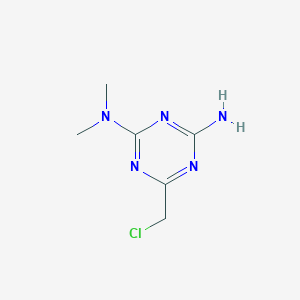
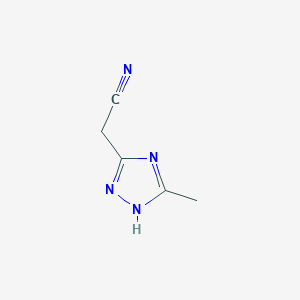
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
![Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1297203.png)
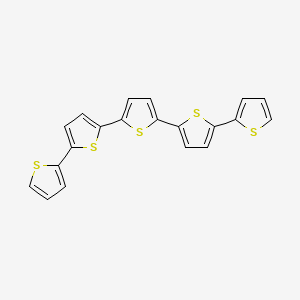
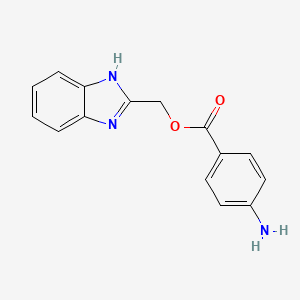
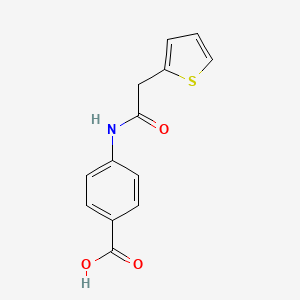
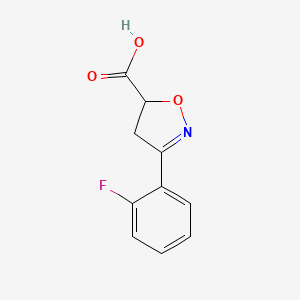
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)
